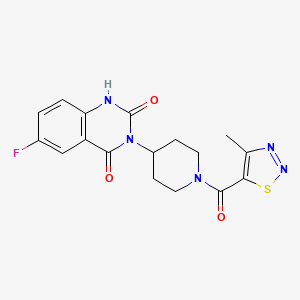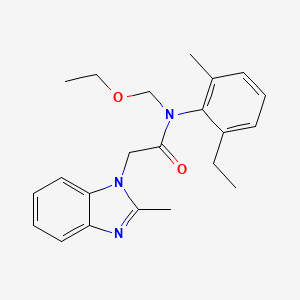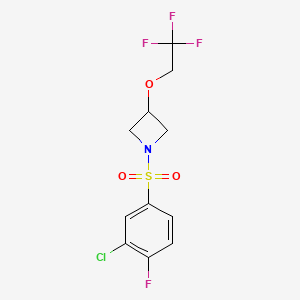
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. The compound’s role or use in the industry or research might also be mentioned.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds. It would also include the conditions required for the synthesis such as temperature, pressure, catalysts, etc.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, etc., are used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes its reactivity with other compounds, the conditions required for the reaction, the products formed, etc.Physical And Chemical Properties Analysis
This involves studying the physical properties such as melting point, boiling point, density, etc., and chemical properties such as acidity or basicity, reactivity, etc., of the compound.科学的研究の応用
Synthesis and Binding Properties
Compounds like the azetidine derivative A-85380, a potent and selective ligand for the human alpha4beta2 nicotinic acetylcholine receptor subtype, demonstrate the role of fluorinated derivatives in enhancing the binding properties for receptor targeting. Such derivatives are valuable in the development of new positron emission tomography (PET) ligands for imaging central nicotinic acetylcholine receptors (nAChRs), showing potential in neurological research and drug development (Doll et al., 1999).
Drug Design and Synthesis
The structural motif of trifluoromethylthio groups, as discussed by Shao et al., is critical in the design of lead compounds for new drug discovery due to its high lipophilicity and strong electron-withdrawing properties. Such characteristics can improve a drug molecule's cell-membrane permeability and enhance its chemical and metabolic stability, highlighting the importance of fluorine and sulfur-containing compounds in medicinal chemistry (Shao et al., 2015).
Organic Synthesis and Reactivity
The modification of chemical properties through fluorine substitution, as explored by Banks, has profound effects on the reactivity and regioselectivity of nucleophilic substitution reactions, especially in strained heterocycles like aziridines and azetidines. Such studies are foundational for developing novel synthetic methodologies that can be applied in the synthesis of complex organic molecules (Banks, 2006).
Materials Science Applications
In the realm of materials science, the synthesis of block copolymers containing fluorenyl groups, as discussed by Bae et al., demonstrates the potential of incorporating fluorine-containing motifs into polymers for fuel-cell applications. These materials exhibit high proton conductivity and mechanical properties, indicating their utility in the development of more efficient and durable fuel cell membranes (Bae et al., 2009).
Antimicrobial Research
Compounds incorporating fluorine and 1,3,5-triazine moieties, like those studied by Ceruso et al., act as efficient inhibitors of β-carbonic anhydrases from Mycobacterium tuberculosis. This suggests a potential application in combating tuberculosis through the development of novel antimycobacterial agents with a different mechanism of action compared to existing drugs (Ceruso et al., 2014).
Safety And Hazards
This involves studying the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc.
将来の方向性
This would involve discussing potential future research directions, applications, or improvements to the compound or its synthesis process.
特性
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF4NO3S/c12-9-3-8(1-2-10(9)13)21(18,19)17-4-7(5-17)20-6-11(14,15)16/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPUPJHHJHWQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

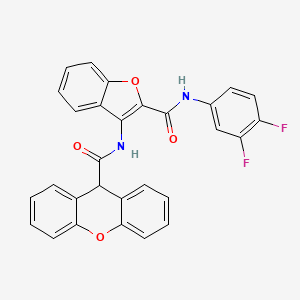
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2922801.png)
![N,N-diethyl-4-(2-(4-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2922802.png)
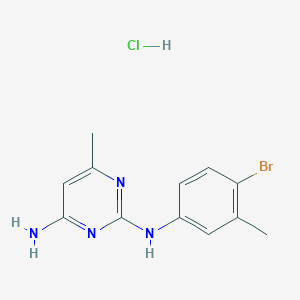
![2-(benzylthio)-3-(3-methoxypropyl)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2922806.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-2-naphthamide](/img/structure/B2922807.png)
![2-[2-({2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2922808.png)
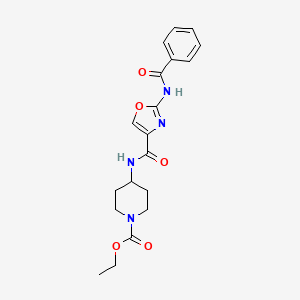
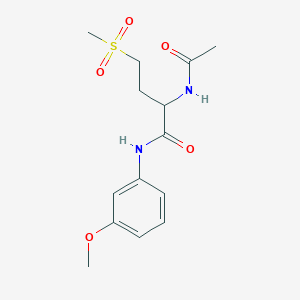

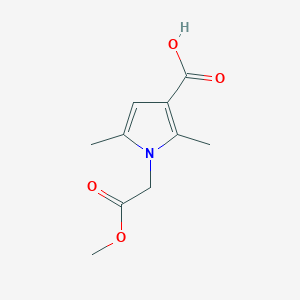
![2-[1-(3-Chloropyridin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2922818.png)
